Cas no 767258-89-9 (4-2-(dimethylamino)ethylbenzoic Acid)

4-2-(dimethylamino)ethylbenzoic Acid 化学的及び物理的性質
名前と識別子
-
- 4-[2-(dimethylamino)ethyl]benzoic acid
- NE59730
- 4-2-(dimethylamino)ethylbenzoic Acid
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- インチ: 1S/C11H15NO2/c1-12(2)8-7-9-3-5-10(6-4-9)11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14)
- InChIKey: JDFDJNNXQVYWMX-UHFFFAOYSA-N
- SMILES: OC(C1C=CC(=CC=1)CCN(C)C)=O
計算された属性
- 精确分子量: 193.110278721g/mol
- 同位素质量: 193.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 184
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.1
- トポロジー分子極性表面積: 40.5
4-2-(dimethylamino)ethylbenzoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-114523-0.05g |
4-[2-(dimethylamino)ethyl]benzoic acid |
767258-89-9 | 95% | 0.05g |
$174.0 | 2023-10-25 | |
TRC | B402413-10mg |
4-[2-(dimethylamino)ethyl]benzoic Acid |
767258-89-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
1PlusChem | 1P01A26D-500mg |
4-[2-(dimethylamino)ethyl]benzoic acid |
767258-89-9 | 95% | 500mg |
$778.00 | 2023-12-16 | |
1PlusChem | 1P01A26D-2.5g |
4-[2-(dimethylamino)ethyl]benzoic acid |
767258-89-9 | 95% | 2.5g |
$1859.00 | 2023-12-16 | |
Enamine | EN300-114523-0.1g |
4-[2-(dimethylamino)ethyl]benzoic acid |
767258-89-9 | 95% | 0.1g |
$257.0 | 2023-10-25 | |
Enamine | EN300-114523-10.0g |
4-[2-(dimethylamino)ethyl]benzoic acid |
767258-89-9 | 95% | 10g |
$3191.0 | 2023-06-09 | |
Enamine | EN300-114523-2.5g |
4-[2-(dimethylamino)ethyl]benzoic acid |
767258-89-9 | 95% | 2.5g |
$1454.0 | 2023-10-25 | |
TRC | B402413-50mg |
4-[2-(dimethylamino)ethyl]benzoic Acid |
767258-89-9 | 50mg |
$ 185.00 | 2022-06-07 | ||
Enamine | EN300-114523-0.25g |
4-[2-(dimethylamino)ethyl]benzoic acid |
767258-89-9 | 95% | 0.25g |
$367.0 | 2023-10-25 | |
Enamine | EN300-114523-5g |
4-[2-(dimethylamino)ethyl]benzoic acid |
767258-89-9 | 95% | 5g |
$2152.0 | 2023-10-25 |
4-2-(dimethylamino)ethylbenzoic Acid 関連文献
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
4-2-(dimethylamino)ethylbenzoic Acidに関する追加情報
4-(2-(Dimethylamino)Ethyl)Benzoic Acid: A Comprehensive Overview
4-(2-(Dimethylamino)Ethyl)Benzoic Acid, identified by the CAS number 767258-89-9, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which combines a benzoic acid moiety with a dimethylaminoethyl group. The combination of these functional groups imparts distinctive chemical and physical properties, making it a valuable compound in both academic and industrial research.
The molecular structure of 4-(2-(Dimethylamino)Ethyl)Benzoic Acid consists of a benzene ring substituted with a carboxylic acid group at the para position and a dimethylaminoethyl group at the meta position. This arrangement creates a balance between hydrophilic and hydrophobic regions, which is crucial for its solubility and reactivity. The dimethylamino group introduces basicity, enhancing the compound's ability to form salts with acidic species. This property is particularly useful in drug design, where ionization can influence bioavailability and pharmacokinetics.
Recent studies have highlighted the potential of 4-(2-(Dimethylamino)Ethyl)Benzoic Acid as a precursor in the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of anti-inflammatory agents and antiviral drugs. The compound's ability to act as a building block for more complex structures has made it a valuable intermediate in organic synthesis.
In terms of physical properties, 4-(2-(Dimethylamino)Ethyl)Benzoic Acid exhibits a melting point of approximately 180°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethyl acetate. These characteristics make it suitable for use in various synthetic protocols, including Suzuki coupling reactions and peptide synthesis.
The synthesis of 4-(2-(Dimethylamino)Ethyl)Benzoic Acid typically involves multi-step processes, often starting from benzene derivatives. One common approach involves the Friedel-Crafts alkylation reaction to introduce the dimethylaminoethyl group onto the benzene ring, followed by oxidation to form the carboxylic acid moiety. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, reducing production costs and minimizing environmental impact.
The application of CAS No 767258-89-9 extends beyond traditional chemical synthesis. In materials science, it has been investigated as a component in polymer formulations, where its amphiphilic nature can enhance the mechanical properties of materials. Additionally, its role as an additive in coatings and adhesives has been explored due to its ability to improve adhesion strength and durability.
In conclusion, 4-(2-(Dimethylamino)Ethyl)Benzoic Acid, with its unique structure and versatile properties, continues to be a focal point in both academic research and industrial applications. Its potential as a building block for bioactive compounds and its role in material science highlight its importance in modern chemistry. As research progresses, new insights into its properties and applications are expected to emerge, further solidifying its position as a key compound in various industries.
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